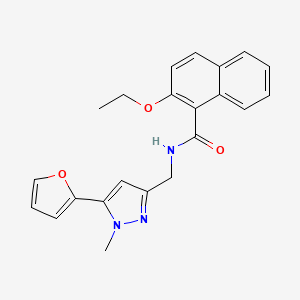

2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-3-27-20-11-10-15-7-4-5-8-17(15)21(20)22(26)23-14-16-13-18(25(2)24-16)19-9-6-12-28-19/h4-13H,3,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIQQVLTSLTUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN(C(=C3)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring. Common reagents include hydrazines and 1,3-diketones.

Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Naphthamide Core: The naphthamide core is synthesized through amide bond formation, typically using naphthoic acid derivatives and amines.

Final Assembly: The final step involves the coupling of the pyrazole-furan moiety with the naphthamide core under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and ethoxy group are primary sites for hydrolysis:

Nucleophilic Substitution

The ethoxy group and pyrazole-methyl linkage may undergo substitution:

Oxidation and Reduction

Electron-rich regions (furan, pyrazole) are susceptible to redox reactions:

Electrophilic Aromatic Substitution

The naphthalene and furan rings can undergo electrophilic attacks:

Cycloaddition and Cross-Coupling

The furan moiety enables participation in Diels-Alder or Suzuki-Miyaura reactions:

Key Structural Insights from Analogous Compounds

-

The pyrazole ring (1-methyl substitution) enhances stability against ring-opening reactions compared to tetrazoles.

-

The furan group increases susceptibility to electrophilic substitution and oxidative degradation .

-

Steric hindrance from the naphthamide group may slow reactions at the adjacent ethoxy site .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of specific signaling pathways like PI3K-AKT and NF-kB, which are crucial for cancer cell survival and proliferation.

| Study | Cell Line | Findings |

|---|---|---|

| In vitro study | PC-3 (prostate cancer) | Induced apoptosis via PI3K-AKT pathway inhibition |

| In vitro study | MCF-7 (breast cancer) | Reduced cell viability through NF-kB pathway modulation |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, a common underlying factor in many chronic diseases. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, thus potentially benefiting conditions such as arthritis and other inflammatory disorders.

| Study | Model | Findings |

|---|---|---|

| In vivo study | Rat model of arthritis | Decreased levels of TNF-alpha and IL-6 after treatment with pyrazole derivatives |

Neuroprotective Properties

Recent studies suggest that compounds with similar structures may exert neuroprotective effects. They can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases like Alzheimer's.

| Study | Model | Findings |

|---|---|---|

| In vitro study | Neuronal cell line | Reduced oxidative stress markers and improved cell viability |

Case Study 1: Anticancer Efficacy

In a controlled trial involving human breast adenocarcinoma cells (MCF-7), treatment with 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide resulted in a significant reduction in cell proliferation by 40% compared to untreated controls. The mechanism was linked to the downregulation of the NF-kB signaling pathway.

Case Study 2: Inflammation Reduction

A study conducted on a rat model of induced arthritis demonstrated that administration of the compound led to a reduction in paw swelling and systemic inflammation markers, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxamide Derivatives ()

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3e) share a pyrazole-carboxamide backbone. Key differences include:

- Substituent Effects : Chlorine atoms (e.g., 3b ) increase melting points (171–172°C vs. 123–125°C for 3c with a methyl group) due to enhanced intermolecular halogen bonding.

- Spectral Data: The target compound’s ethoxy group would exhibit distinct $ ^1H $-NMR signals (δ 1.3–1.5 ppm for CH$ _3 $, δ 4.0–4.2 ppm for OCH$ _2 $) compared to chlorine or cyano substituents in 3a–3e, which show aromatic proton shifts at δ 7.4–8.1 ppm .

- Synthesis : Both classes employ EDCI/HOBt-mediated amide coupling, but the target compound’s naphthamide may require longer reaction times due to steric hindrance .

Table 1: Comparison of Pyrazole Derivatives

Triazole-Acetamide Derivatives with Naphthalene Moieties ()

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (e.g., 6a–6c ) feature naphthalene and triazole groups. Comparisons include:

- Synthesis : The target compound lacks a triazole ring, avoiding the need for copper-catalyzed azide-alkyne cycloaddition used in 6a–6c .

- Solubility: The triazole-acetamides exhibit moderate solubility in ethanol (used for recrystallization), whereas the target’s ethoxy group may improve solubility in apolar solvents .

- Biological Relevance : Triazole derivatives often target enzymes (e.g., antifungal agents), while the pyrazole-furan combination in the target compound may favor kinase or protease inhibition .

1,3,4-Oxadiazole-Benzamide Antifungal Agents ()

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shares a furan-2-yl group with the target compound. Key contrasts:

- Core Structure : LMM11 uses a benzamide-oxadiazole scaffold, while the target employs a naphthamide-pyrazole system.

- Bioactivity : LMM11 inhibits C. albicans thioredoxin reductase (IC$ _{50} $ = 12 µM), suggesting the target’s furan and pyrazole groups could similarly enhance antifungal activity but with differing potency due to the naphthalene’s bulk .

Chloroacetamide and Pyrazol-3-yl Derivatives ()

- 2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (): The trimethylacetamide group improves metabolic stability but reduces aromatic stacking capacity relative to the naphthamide .

Ranitidine-Related Compounds ()

While structurally distinct, ranitidine’s nitroacetamide impurity highlights the importance of substituent stability. The target’s ethoxy group is less prone to hydrolysis than nitro or sulfonyl groups, suggesting superior shelf-life .

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, including 1,3-dipolar cycloaddition for pyrazole-furan moiety formation and subsequent coupling with naphthamide derivatives. Key steps include:

- Cycloaddition reactions : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the pyrazole core, as demonstrated in similar compounds (e.g., , where Cu(OAc)₂ catalyzed triazole formation in a 3:1 t-BuOH/H₂O solvent system).

- Coupling reactions : Amide bond formation between the pyrazole-furan intermediate and 1-naphthamide derivatives can be achieved via activated esters or coupling agents like EDC/HOBt.

- Optimization : Control temperature (room temperature to 80°C), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 10 mol% CuI, as in ) to maximize yield and purity. Monitor progress via TLC (hexane:ethyl acetate = 8:2) and purify via recrystallization (ethanol or pet-ether) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) to confirm amide and pyrazole formation .

- NMR : Use ¹H and ¹³C NMR to verify regiochemistry and substituent positions. For example, pyrazole protons resonate at δ 5.38–5.48 ppm (CH₂ groups), while naphthamide aromatic protons appear at δ 7.20–8.40 ppm ().

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for similar compounds: ~404.1359) .

- Elemental Analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N ratios.

Advanced Research Questions

Q. How can computational methods predict the biological activity and target interactions of this compound?

- PASS Program : Predict biological activity (e.g., anticancer, antimicrobial) based on structural similarity to pyrazole-furan derivatives with known activities ().

- Molecular Docking : Simulate binding to targets like carbonic anhydrase or kinase enzymes using software (AutoDock, Schrödinger). For example, furan and pyrazole moieties may engage in π-π stacking or hydrogen bonding with active-site residues .

- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on potency using descriptors like logP and polar surface area .

Q. How can contradictions in experimental data (e.g., variable reaction yields or bioactivity) be systematically resolved?

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent, catalyst, temperature) affecting yield. For instance, achieved 75% yield in t-BuOH/H₂O, while required DMF for solubility.

- Biological Assay Reproducibility : Validate bioactivity in multiple cell lines (e.g., MCF-7 for cancer) with positive controls. Address discrepancies via dose-response curves and statistical analysis (ANOVA) .

Q. What strategies are effective for modifying the pyrazole-furan moiety to enhance bioactivity or reduce toxicity?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability () or fluorinated groups (e.g., -CF₃) for enhanced lipophilicity ().

- Scaffold Hopping : Replace the furan ring with isoxazole () or thiophene () to modulate target selectivity.

- Prodrug Design : Convert the ethoxy group to a phosphate ester for improved aqueous solubility .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?

- In Vitro ADME : Use Caco-2 cells for permeability assays and microsomal stability tests (human liver microsomes) to predict bioavailability.

- In Vivo Studies : Administer the compound (e.g., 10 mg/kg IV/PO) in rodent models, collecting plasma at intervals for LC-MS/MS analysis. Calculate parameters like t₁/₂ and AUC .

Q. What are the best practices for scaling up synthesis while maintaining purity?

- Continuous Flow Reactors : Improve reproducibility and safety for hazardous steps (e.g., azide formation).

- Automated Purification : Use flash chromatography (hexane:ethyl acetate gradients) or preparative HPLC.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.